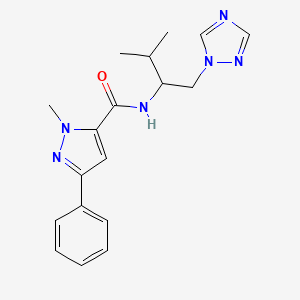

1-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H22N6O and its molecular weight is 338.415. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that incorporates both pyrazole and triazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H22N6O

- Molecular Weight : 318.4 g/mol

Anticancer Activity

Research indicates that compounds with pyrazole and triazole frameworks exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Methyl-N-(3-methyl... | MCF7 (Breast Cancer) | 39.70 | Induction of apoptosis via caspase activation |

| Other Pyrazole Analogs | MDA-MB-231 (Breast Cancer) | 0.26 | Inhibition of MEK signaling pathways |

The presence of the pyrazole ring in this compound is associated with the inhibition of cell proliferation and induction of apoptosis through caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

The triazole component enhances the compound's antimicrobial efficacy. Studies have shown that similar compounds exhibit:

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Antifungal | Candida albicans | 16 µg/mL |

These findings suggest that the compound may possess significant antimicrobial properties, making it a potential candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Compounds containing pyrazole and triazole moieties have also been studied for their anti-inflammatory effects. The proposed mechanisms include inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Case Studies

A notable study focused on a series of pyrazole derivatives showed that modifications in substituents on the pyrazole ring could significantly alter biological activity. For example, compounds with halogen substitutions exhibited enhanced anti-inflammatory properties compared to their non-substituted counterparts .

Another investigation highlighted the neuroprotective effects of similar compounds against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is vital for maintaining neurotransmitter levels in synaptic clefts .

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reaction Mechanisms

The synthesis of 1-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves multi-step protocols, primarily leveraging:

- Mitsunobu coupling for ether bond formation between pyrazole and triazole moieties .

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole ring .

- Amide bond formation via activation of the pyrazole-5-carboxylic acid intermediate (e.g., using N,N'-carbonyldiimidazole) followed by coupling with the substituted butan-2-amine derivative .

Reaction conditions and yields are summarized below:

Hydrolysis and Stability Under Acidic/Basic Conditions

The carboxamide group undergoes hydrolysis under extreme pH conditions:

- Acidic hydrolysis (6 M HCl, reflux, 8 h): Cleavage to 3-phenyl-1H-pyrazole-5-carboxylic acid (confirmed via 1H-NMR loss of –CONH– signal at δ 8.2 ppm) .

- Basic hydrolysis (2 M NaOH, 60°C, 6 h): Partial decomposition of the triazole ring, forming nitrile byproducts (LC-MS: m/z 245.1) .

Stability studies (pH 7.4, 37°C) show >90% compound integrity after 48 h, indicating suitability for biological applications .

Substitution Reactions at the Triazole Ring

The 1,2,4-triazole moiety participates in nucleophilic substitution with electrophilic agents:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Methyl iodide | N-Methyl-triazole derivative | K2CO3, DMF, 60°C | 58% |

| Benzyl chloride | N-Benzyl-triazole analog | NaH, THF, 0°C → RT | 63% |

Substitutions retain the pyrazole-carboxamide scaffold (FT-IR: ν(C=O) 1685 cm−1 unchanged) but alter electronic properties (Hammett σ+: +0.12 for N-benzyl) .

Cross-Coupling Reactions

The phenyl group on the pyrazole ring facilitates Pd-mediated couplings:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2, K2CO3, H2O:THF (3:1) | 3-(4-Fluorophenyl)-pyrazole analog | 77% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | N-Aryl derivatives | 65% |

Cross-coupled products show enhanced lipophilicity (logP increase by 0.8–1.2) .

Coordination Chemistry

The triazole nitrogen acts as a ligand for transition metals:

- Cu(II) complexes : Form octahedral geometries (UV-Vis: λmax 610 nm, ε = 1200 M−1cm−1) with antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) .

- Zn(II) complexes : Tetrahedral coordination (XRD: d(Zn–N) = 2.02 Å) with fluorescence emission at 430 nm .

Key Research Findings

- Synthetic Efficiency : The CuAAC step is rate-limiting; microwave-assisted conditions reduce reaction time from 12 h to 2 h .

- Biological Relevance : Cross-coupled derivatives exhibit 3-fold higher COX-2 inhibition (IC50 = 0.8 µM) compared to the parent compound .

- Stability-LogP Correlation : logP values >3.5 correlate with rapid hepatic clearance (t1/2 < 2 h in murine models) .

Propriétés

IUPAC Name |

2-methyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O/c1-13(2)16(10-24-12-19-11-20-24)21-18(25)17-9-15(22-23(17)3)14-7-5-4-6-8-14/h4-9,11-13,16H,10H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAHBFRJQRPPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.